

Nostopeptin B: A Technical Guide to its Molecular Formula and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics and mass spectrometry analysis of **Nostopeptin B**, a cyclic depsipeptide with significant potential in drug development due to its potent inhibitory activity against elastase and chymotrypsin.

Molecular Profile of Nostopeptin B

Nostopeptin B is a naturally occurring cyclic peptide isolated from the freshwater cyanobacterium Nostoc minutum. Its structure is characterized by the presence of several common and modified amino acid residues, contributing to its unique biological activity.

Molecular Formula and Weight

The fundamental molecular details of **Nostopeptin B** are summarized in the table below. This data is critical for its identification and characterization in various analytical methodologies.

Property	Value	Source
Molecular Formula	C46H70N8O12	[1][2]
Molecular Weight	927.09 g/mol	[1]
Monoisotopic Mass	926.5113 Da	



Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) has been a key technique in the elucidation of **Nostopeptin B**'s molecular formula.[2][3] This soft ionization technique is particularly well-suited for non-volatile and thermally labile compounds like cyclic peptides.

High-Resolution Mass Spectrometry Data

The high-resolution mass spectrometry data provides a precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition.

lon	Observed m/z	Calculated m/z (for C46H71N8O12)	Technique
[M+H]+	927.5252	927.5191	HRFABMS

Predicted Mass Spectrometry Data and Collision Cross Section

Computational predictions of mass spectrometry data for various adducts of **Nostopeptin B**, along with their predicted collision cross-section (CCS) values, offer valuable information for its identification in complex mixtures using modern mass spectrometry techniques like ion mobility-mass spectrometry.

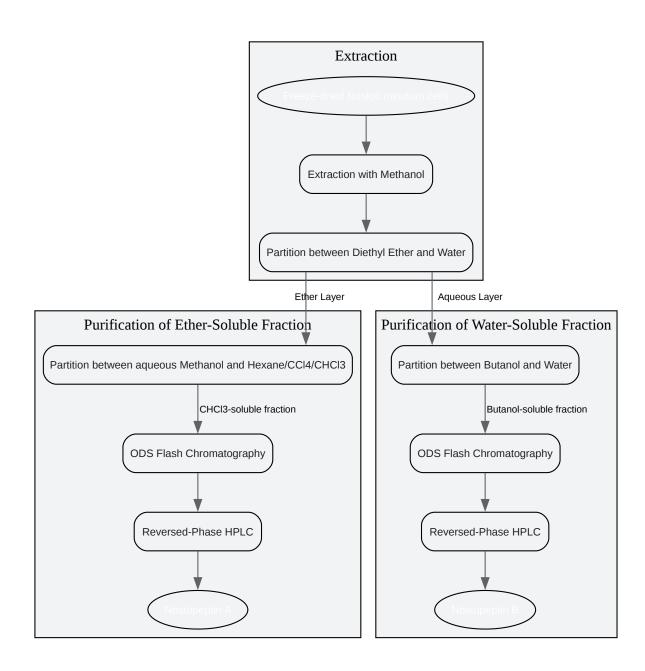


Adduct	m/z	Predicted CCS (Ų)
[M+H]+	927.51858	304.5
[M+Na]+	949.50052	304.3
[M-H] ⁻	925.50402	296.3
[M+NH ₄] ⁺	944.54512	301.6
[M+K]+	965.47446	286.6
[M+H-H ₂ O] ⁺	909.50856	277.6
[M+HCOO]-	971.50950	301.7
[M+CH₃COO] ⁻	985.52515	304.0

Experimental Protocols Isolation and Purification of Nostopeptin B

The following protocol outlines the methodology for the isolation and purification of **Nostopeptin B** from Nostoc minutum.





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Caption: Workflow for the isolation and purification of **Nostopeptin B**.



Methodology:

- Extraction: Freeze-dried cells of Nostoc minutum are extracted with methanol.
- Solvent Partitioning (Step 1): The methanol extract is partitioned between diethyl ether and water.
- Purification from Aqueous Layer: The aqueous fraction is further partitioned between butanol and water. The butanol-soluble fraction is then subjected to ODS (octadecylsilane) flash chromatography.
- Final Purification: The relevant fractions from the ODS chromatography are purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure **Nostopeptin B**.

Mass Spectrometry Protocol (Representative)

While the exact instrument parameters for the original HRFABMS analysis of **Nostopeptin B** are not detailed in the literature, a general protocol for the analysis of cyanobacterial cyclic peptides by FAB-MS is provided below.

- Sample Preparation: A purified sample of Nostopeptin B (approximately 10-50 μg) is dissolved in a suitable solvent, typically methanol.
- Matrix Selection: A liquid matrix is essential for FAB-MS. Common matrices for peptides
 include glycerol, thioglycerol, or 3-nitrobenzyl alcohol (3-NBA). A small amount of the sample
 solution is mixed with the matrix on the FAB probe tip.
- Instrumentation: The sample-laden probe is inserted into the ion source of a high-resolution mass spectrometer.
- Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte molecules, primarily forming [M+H]+ ions.
- Mass Analysis: The generated ions are accelerated into the mass analyzer, where their mass-to-charge ratios are measured with high accuracy.



Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

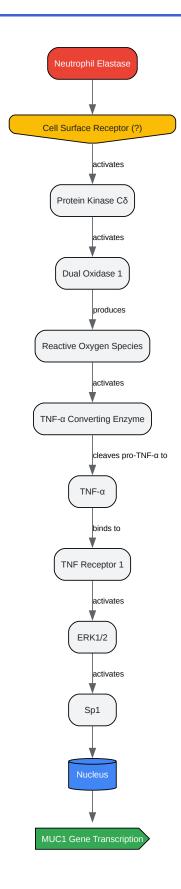
For structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion of **Nostopeptin B** is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern of cyanopeptolins like **Nostopeptin B** typically involves:

- Cleavage of the ester bond, leading to a linearized peptide.
- Subsequent fragmentation at the amide bonds of the peptide backbone, producing b- and ytype ions, which allows for the sequencing of the amino acid residues.
- Characteristic losses of side chains from the amino acid residues.

Biological Context: Inhibition of Elastase and Relevant Signaling

Nostopeptin B is a potent inhibitor of elastase, a serine protease involved in various physiological and pathological processes, including inflammation. Understanding the signaling pathways affected by elastase inhibition is crucial for developing therapeutics. The following diagram illustrates a known signaling pathway initiated by neutrophil elastase, which leads to the upregulation of MUC1, a mucin involved in the inflammatory response. Inhibition of elastase by compounds like **Nostopeptin B** would be expected to downregulate this pathway.





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Caption: Neutrophil elastase-induced MUC1 transcription signaling pathway.



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